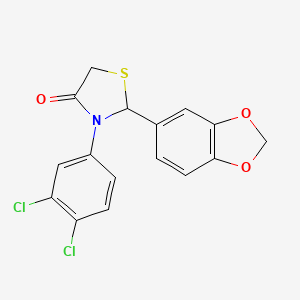![molecular formula C26H32N4 B5236497 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine](/img/structure/B5236497.png)
1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that belongs to the class of selective norepinephrine reuptake inhibitors (NRIs). It is a potent and highly selective inhibitor of norepinephrine reuptake, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine exerts its pharmacological effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in regulating mood, attention, and arousal. By blocking the reuptake of norepinephrine, this compound increases its availability in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of norepinephrine in various brain regions, including the prefrontal cortex, hippocampus, and striatum. It also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine has several advantages for laboratory experiments, including its high selectivity for norepinephrine reuptake inhibition, its potent pharmacological effects, and its well-established synthesis method. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine, including its potential use as a novel therapeutic agent for various neuropsychiatric disorders, the development of more potent and selective analogs, and the investigation of its underlying mechanisms of action. Additionally, further research is needed to determine its safety and efficacy in humans and to explore its potential for drug development.
Synthesemethoden
The synthesis of 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine involves several steps, including the reaction of 1-(2-methylbenzyl)piperidine with 3-pyridinemethanol, followed by the reaction of the resulting product with formaldehyde and sodium borohydride. The final product is obtained through the reaction of the intermediate with 3-pyridinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been shown to improve cognitive function, reduce hyperactivity, and alleviate symptoms of depression and anxiety in animal models.
Eigenschaften
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4/c1-22-6-2-3-9-26(22)21-29-14-10-23(11-15-29)18-30(19-24-7-4-12-27-16-24)20-25-8-5-13-28-17-25/h2-9,12-13,16-17,23H,10-11,14-15,18-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQNTXQCKAPKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN(CC3=CN=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)


![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5236492.png)


![3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5236518.png)
![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)